(Ac)Phe-Lys(Alloc)-PABC-PNP is a cleavable chemical linker widely utilized in the development of antibody-drug conjugates (ADCs). This compound serves as a bridge between an antibody and a cytotoxic drug, allowing for targeted delivery of the drug to cancer cells while minimizing systemic toxicity. The compound is characterized by its ability to be cleaved by specific enzymes, thereby releasing the drug in a controlled manner.
This compound is classified under peptide linkers and is particularly noted for its application in ADCs. It has been identified as a useful tool in bioconjugation chemistry, specifically designed to enhance the therapeutic efficacy of anticancer agents. The chemical structure includes various functional groups that facilitate its role as a linker in drug conjugation processes.
The synthesis of (Ac)Phe-Lys(Alloc)-PABC-PNP typically involves solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of amino acids on a solid support. The process generally includes:
This method allows for precise control over the sequence and composition of the peptide, which is crucial for its functionality as a linker in ADCs .
The molecular formula of (Ac)Phe-Lys(Alloc)-PABC-PNP is C35H39N5O10, with a molar mass of 689.71 g/mol. Its structure features:
The structural complexity allows it to effectively function as a linker in targeted therapies .
The key reactions involving (Ac)Phe-Lys(Alloc)-PABC-PNP include:
These reactions are essential for ensuring that (Ac)Phe-Lys(Alloc)-PABC-PNP can effectively deliver therapeutic agents in a controlled manner .
The mechanism of action of (Ac)Phe-Lys(Alloc)-PABC-PNP involves several critical steps:
This targeted approach minimizes damage to healthy tissues while maximizing therapeutic efficacy against tumors .
These properties are critical for handling and formulating this compound in research and therapeutic applications .
(Ac)Phe-Lys(Alloc)-PABC-PNP has several significant applications:
Cleavable linkers serve as the molecular gatekeepers of ADC therapeutics, engineered to remain stable during systemic circulation but undergo selective cleavage within target cells. Unlike non-cleavable linkers that require complete antibody degradation for payload release, cleavable linkers leverage tumor-specific physiological conditions such as acidic pH, reducing environments, or protease overexpression for controlled drug activation [5]. (Ac)Phe-Lys(Alloc)-PABC-PNP belongs to the protease-cleavable linker category, designed to exploit the elevated activity of lysosomal proteases (notably cathepsin B) in malignant cells [3] [8]. Upon internalization of the ADC into cancer cells, the linker undergoes enzymatic hydrolysis at the Phe-Lys peptide bond, followed by spontaneous 1,6-elimination of the PABC spacer, liberating the cytotoxic payload [6]. This two-step release mechanism ensures:
Table 1: Performance Comparison of Protease-Cleavable ADC Linkers
Linker Type | Cleavage Trigger | Plasma Stability (t₁/₂) | Payload Release Rate | Key Limitations |
---|---|---|---|---|
Val-Cit-PABC | Cathepsin B | ~7 days (human) | kcat = 2.1 min⁻¹ | Susceptible to carboxylesterase 1C in rodents; premature cleavage by neutrophil elastase |
Phe-Lys-PABC | Cathepsin B | >7 days (human) | kcat = 4.7 min⁻¹ | Enhanced specificity for cathepsin B; reduced off-target cleavage |
Val-Ala-PABC | Cathepsin B | >5 days | Moderate | Lower cleavage efficiency than Val-Cit |
GGFG | Cathepsin S | Variable | Structure-dependent | Used in trastuzumab deruxtecan |
The evolution of peptide linkers in ADCs began with the discovery that dipeptide sequences could serve as substrates for lysosomal proteases. Early work identified valine-citrulline (Val-Cit) as a highly efficient cathepsin B substrate, leading to its incorporation in first-generation cleavable linkers like those used in brentuximab vedotin [3] [5]. However, preclinical studies revealed significant limitations:
These challenges spurred investigation into stereochemically optimized dipeptides with natural configurations. Reid et al. demonstrated that (l,l)-dipeptides like Phe-Lys exhibited superior cathepsin B cleavage kinetics and narrower substrate specificity than Val-Cit [3] [6]. Concurrently, the introduction of self-immolative spacers like PABC enabled a two-step release mechanism where protease cleavage triggers spontaneous payload release without residual linker fragments [6]. (Ac)Phe-Lys(Alloc)-PABC-PNP emerged from this optimization, combining the Phe-Lys dipeptide with an Alloc-protected lysine side chain to enable orthogonal conjugation chemistry through palladium-catalyzed deprotection [6] [8]. Preclinical studies confirmed ADCs incorporating this linker demonstrated a 78% reduction in tumor volume at 3 mg/kg—significantly outperforming Val-Cit-based counterparts requiring 15 mg/kg for equivalent efficacy [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7